2-[(Tert-butoxycarbonyl)amino]-3-{[2-(tert-butoxy)-2-oxoethyl]sulfanyl}propanoic acid
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Overview
Description
2-[(Tert-butoxycarbonyl)amino]-3-{[2-(tert-butoxy)-2-oxoethyl]sulfanyl}propanoic acid is a complex organic compound featuring multiple functional groups, including a tert-butoxycarbonyl (Boc) protecting group, a sulfanyl group, and a carboxylic acid group
Synthetic Routes and Reaction Conditions:
Protection of Amines: The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide.
Sulfanyl Group Introduction: The sulfanyl group can be introduced through a reaction involving thiols and appropriate reagents under controlled conditions.
Carboxylic Acid Formation: The carboxylic acid group can be synthesized through oxidation reactions of corresponding alcohols or aldehydes.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated synthesis equipment and rigorous purification steps to achieve pharmaceutical-grade quality.
Types of Reactions:
Oxidation: The carboxylic acid group can undergo oxidation reactions to form derivatives such as esters or amides.
Reduction: The sulfanyl group can be reduced to form thiol derivatives.
Substitution: The Boc group can be selectively removed using strong acids like trifluoroacetic acid (TFA) in dichloromethane.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Strong acids like TFA and hydrochloric acid (HCl) are used for Boc group removal.
Major Products Formed:
Oxidation: Esters, amides, and carboxylic acids.
Reduction: Thiols and thiol derivatives.
Substitution: Free amines after Boc group removal.
Scientific Research Applications
This compound has various applications in scientific research, including:
Chemistry: Used as an intermediate in organic synthesis and chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with molecular targets and pathways. The Boc group provides protection to the amine, preventing unwanted reactions, while the sulfanyl group can participate in redox reactions. The carboxylic acid group can form hydrogen bonds and interact with biological targets.
Comparison with Similar Compounds
2-[(Methoxycarbonyl)amino]-3-{[2-(methoxy)-2-oxoethyl]sulfanyl}propanoic acid: Similar structure but with methoxy groups instead of tert-butoxy groups.
2-[(Ethoxycarbonyl)amino]-3-{[2-(ethoxy)-2-oxoethyl]sulfanyl}propanoic acid: Similar structure but with ethoxy groups instead of tert-butoxy groups.
Uniqueness: The presence of tert-butoxy groups in this compound provides greater steric hindrance and stability compared to methoxy or ethoxy groups, making it more suitable for certain synthetic applications.
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]sulfanylpropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO6S/c1-13(2,3)20-10(16)8-22-7-9(11(17)18)15-12(19)21-14(4,5)6/h9H,7-8H2,1-6H3,(H,15,19)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUWCYXZSDDVUHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CSCC(C(=O)O)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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